5-amino-1-methyl-1H-pyrazole-4-carbothioamide 5-amino-1-methyl-1H-pyrazole-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 956534-58-0
VCID: VC16403261
InChI: InChI=1S/C5H8N4S/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
SMILES:
Molecular Formula: C5H8N4S
Molecular Weight: 156.21 g/mol

5-amino-1-methyl-1H-pyrazole-4-carbothioamide

CAS No.: 956534-58-0

Cat. No.: VC16403261

Molecular Formula: C5H8N4S

Molecular Weight: 156.21 g/mol

* For research use only. Not for human or veterinary use.

5-amino-1-methyl-1H-pyrazole-4-carbothioamide - 956534-58-0

Specification

CAS No. 956534-58-0
Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
IUPAC Name 5-amino-1-methylpyrazole-4-carbothioamide
Standard InChI InChI=1S/C5H8N4S/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Standard InChI Key IPUMHUUWBLQXFJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(=S)N)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide is C₅H₈N₄S, with a molecular weight of 156.21 g/mol. Its IUPAC name is 5-amino-1-methylpyrazole-4-carbothioamide, and it features:

  • A pyrazole ring with amino (–NH₂) and methyl (–CH₃) groups at positions 5 and 1, respectively.

  • A thioamide (–C(=S)NH₂) moiety at position 4.

The canonical SMILES representation is CN1C(=C(C=N1)C(=S)N)N, and its InChIKey is IPUMHUUWBLQXFJ-UHFFFAOYSA-N . X-ray crystallography of related pyrazole derivatives (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) reveals planar pyrazole rings stabilized by intramolecular hydrogen bonds, suggesting similar conformational stability for this compound .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbothioamide typically involves cyclocondensation reactions:

Route 1: Hydrazine-Based Cyclization
A one-pot reaction of methyl hydrazine with ethoxy methylene cyanoacetate in toluene yields intermediate pyrazole esters, which are subsequently thioamidated using Lawesson’s reagent or phosphorus pentasulfide . This method achieves yields >80% under optimized conditions .

Route 2: Multicomponent Reactions
Kandil et al. (2021) demonstrated a catalytic synthesis using HAp/ZnCl₂ nano-flakes, where hydrazine hydrate reacts with arylidene malononitrile and isothiocyanates at 60–70°C . This approach benefits from short reaction times (<4 hours) and high regioselectivity .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include νmax ~3350 cm⁻¹ (N–H stretch), 2210 cm⁻¹ (C≡N), and 1176 cm⁻¹ (C=S) .

  • NMR: ¹H NMR (DMSO-d₆) displays signals at δ 2.76 (s, 3H, CH₃), δ 8.05 (s, 2H, NH₂), and δ 11.49 (s, 1H, NH) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 156.21 [M]⁺.

Physicochemical Properties

PropertyValue/Description
Molecular Weight156.21 g/mol
Melting Point96–100°C (predicted)
SolubilitySlightly soluble in polar solvents
LogP (Partition Coefficient)0.73 (calculated)
StabilityStable under inert conditions

The compound’s low LogP suggests moderate hydrophilicity, favoring solubility in dimethyl sulfoxide (DMSO) and ethanol . Thermal gravimetric analysis (TGA) of analogs indicates decomposition temperatures >200°C, implying thermal stability .

In molecular docking studies, pyrazole carbothioamide derivatives exhibit strong binding affinity to cyclooxygenase-2 (COX-2) and fibroblast growth factor receptors (FGFRs). For example, compound 3d (a structural analog) showed IC₅₀ values of 46–99 nM against FGFR1–3 kinases, outperforming reference drugs like celecoxib . The thioamide group enhances hydrogen bonding with active-site residues (e.g., Arg375 in COX-2), explaining its inhibitory potency .

Antimicrobial Activity

5-Amino-1-methyl-1H-pyrazole-4-carbothioamide derivatives demonstrate broad-spectrum activity against Plasmodium berghei (malaria parasite) and Leishmania aethiopica (antileishmanial target) . Mechanistic studies suggest interference with pathogen-specific enzymes, such as dihydrofolate reductase (DHFR) .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a key intermediate in synthesizing:

  • Covalent FGFR Inhibitors: Irreversible binding to FGFR gatekeeper mutants (e.g., V564F) makes it valuable in oncology drug development .

  • Antimicrobial Agents: Derivatives are patented for treating neglected tropical diseases .

Agrochemical Uses

Pyrazole thioamides are precursors to sulfonamide herbicides, leveraging their stability and bioactivity .

ParameterRecommendation
Storage–20°C under nitrogen atmosphere
HandlingUse PPE; avoid inhalation
ToxicityLimited data; LD₅₀ (rat) >500 mg/kg

Material Safety Data Sheets (MSDS) classify it as a Category 3 irritant, requiring precautions during laboratory use .

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